![molecular formula C16H16N2O2 B10755365 5-[2-(4-Hydroxy-2,6-dimethylphenyl)ethenyl]pyridine-3-carboxamide](/img/structure/B10755365.png)
5-[2-(4-Hydroxy-2,6-dimethylphenyl)ethenyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(4-Hydroxy-2,6-dimethylphenyl)ethenyl]pyridine-3-carboxamide is an organic compound with the molecular formula C16H16N2O2 It is characterized by a pyridine ring substituted with a carboxamide group and a hydroxy-dimethylphenyl ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Hydroxy-2,6-dimethylphenyl)ethenyl]pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-2,6-dimethylbenzaldehyde and 3-cyanopyridine.
Condensation Reaction: The first step involves a condensation reaction between 4-hydroxy-2,6-dimethylbenzaldehyde and 3-cyanopyridine in the presence of a base such as sodium hydroxide. This forms the intermediate 5-[2-(4-hydroxy-2,6-dimethylphenyl)ethenyl]pyridine-3-carbonitrile.
Hydrolysis: The intermediate is then subjected to hydrolysis under acidic conditions to convert the nitrile group to a carboxamide group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The double bond in the ethenyl group can be reduced to form a saturated alkyl chain.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the double bond.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: 5-[2-(4-Oxo-2,6-dimethylphenyl)ethenyl]pyridine-3-carboxamide.
Reduction: 5-[2-(4-Hydroxy-2,6-dimethylphenyl)ethyl]pyridine-3-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-[2-(4-Hydroxy-2,6-dimethylphenyl)ethenyl]pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, preliminary studies indicate that this compound may have therapeutic potential. It is being investigated for its anti-inflammatory and antioxidant properties, which could be beneficial in treating various diseases.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials. Its stability and reactivity make it suitable for applications in polymer science and material engineering.
Wirkmechanismus
The mechanism by which 5-[2-(4-Hydroxy-2,6-dimethylphenyl)ethenyl]pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2,6-dimethylphenyl)ethenyl]pyridine-3-carboxamide: Lacks the hydroxy group, which may reduce its reactivity.
5-[2-(4-Hydroxyphenyl)ethenyl]pyridine-3-carboxamide: Lacks the dimethyl groups, which may affect its steric properties and reactivity.
5-[2-(4-Hydroxy-2,6-dimethylphenyl)ethenyl]pyridine-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, which may alter its solubility and reactivity.
Uniqueness
5-[2-(4-Hydroxy-2,6-dimethylphenyl)ethenyl]pyridine-3-carboxamide is unique due to the presence of both hydroxy and dimethyl groups, which enhance its reactivity and potential for forming diverse chemical interactions. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C16H16N2O2 |
|---|---|
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
5-[2-(4-hydroxy-2,6-dimethylphenyl)ethenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H16N2O2/c1-10-5-14(19)6-11(2)15(10)4-3-12-7-13(16(17)20)9-18-8-12/h3-9,19H,1-2H3,(H2,17,20) |
InChI-Schlüssel |
WJVCASAEBZAPDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C=CC2=CC(=CN=C2)C(=O)N)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


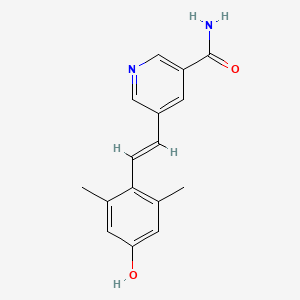
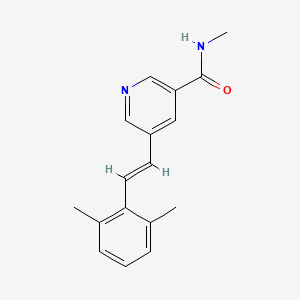
![N-methyl-5-[(E)-2-(2-methylphenyl)ethenyl]pyridine-3-carboxamide](/img/structure/B10755297.png)
![5-[(E)-2-(4-hydroxy-2,6-dimethylphenyl)ethenyl]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B10755303.png)
![3-[[4-(1,2,4-triazol-1-yl)phenyl]iminomethyl]-1H-indol-2-ol](/img/structure/B10755318.png)

![5-Bromo-3-(5-bromo-6-hydroxy-2''-methoxy-biphenyl-3-ylmethylene)-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B10755336.png)
![3,5-dimethyl-4-[(E)-2-[5-(2H-tetrazol-5-yl)pyridin-3-yl]ethenyl]phenol;hydrochloride](/img/structure/B10755340.png)
![5-(2-amino-1,3-thiazol-4-yl)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1H-indol-2-one;hydrochloride](/img/structure/B10755346.png)
![4-N-(2-benzyl-3H-benzimidazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B10755357.png)
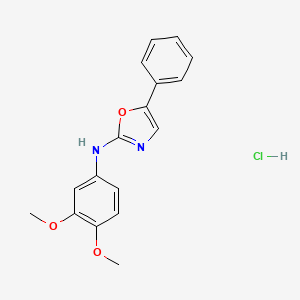
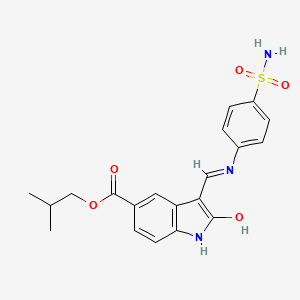
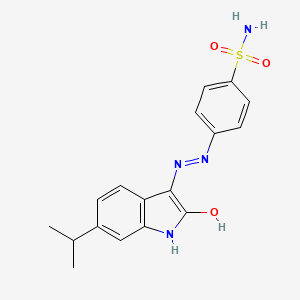
![4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B10755381.png)
